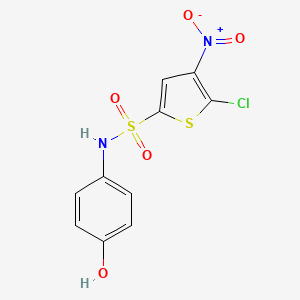
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is a synthetic organic compound that belongs to the class of thiophenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- typically involves the following steps:
Nitration: Introduction of a nitro group to the thiophene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonamide Formation: Reaction of the chlorinated thiophene with sulfonamide.
Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and nitro groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophenesulfonamides.
科学研究应用
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro-
- 2-Thiophenesulfonamide, 5-chloro-N-(4-aminophenyl)-4-nitro-
- 2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro-
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
属性
CAS 编号 |
646039-60-3 |
|---|---|
分子式 |
C10H7ClN2O5S2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
5-chloro-N-(4-hydroxyphenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7ClN2O5S2/c11-10-8(13(15)16)5-9(19-10)20(17,18)12-6-1-3-7(14)4-2-6/h1-5,12,14H |
InChI 键 |
ANAUQADRYCCPIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


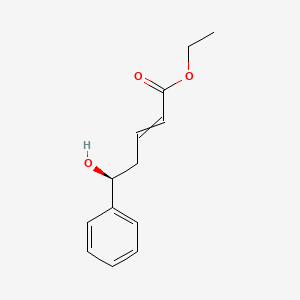
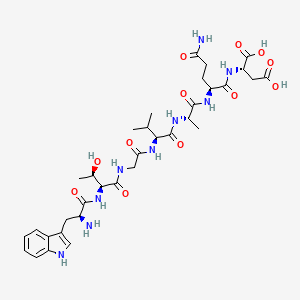
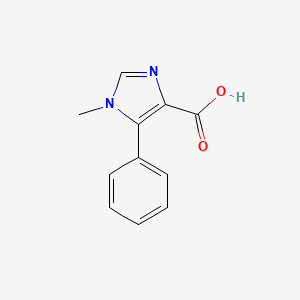

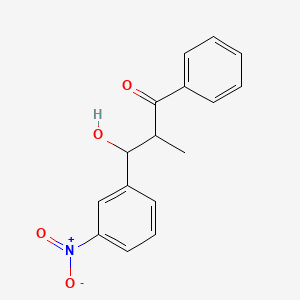
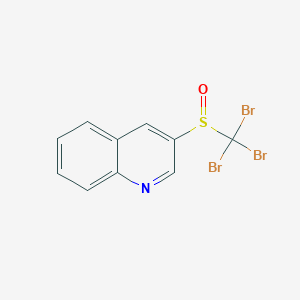
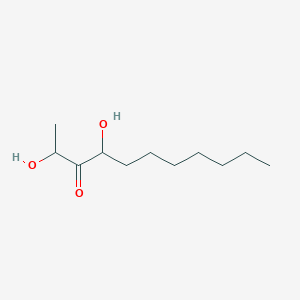
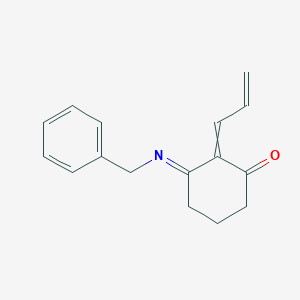
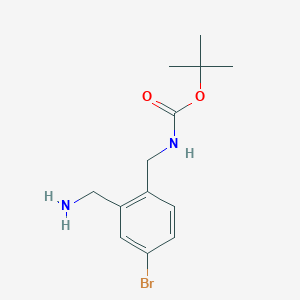

![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
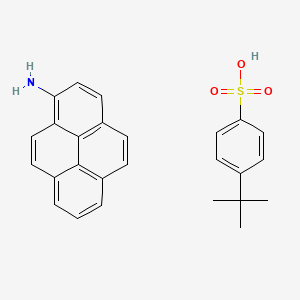

![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
